Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 904998-63-6
VCID: VC2296377
InChI: InChI=1S/C19H25NO2S/c1-6-11-22-18(21)16-15(12(2)23-17(16)20)13-7-9-14(10-8-13)19(3,4)5/h7-10H,6,11,20H2,1-5H3
SMILES: CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)(C)C)C)N
Molecular Formula: C19H25NO2S
Molecular Weight: 331.5 g/mol

Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate

CAS No.: 904998-63-6

Cat. No.: VC2296377

Molecular Formula: C19H25NO2S

Molecular Weight: 331.5 g/mol

* For research use only. Not for human or veterinary use.

Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate - 904998-63-6

Specification

CAS No. 904998-63-6
Molecular Formula C19H25NO2S
Molecular Weight 331.5 g/mol
IUPAC Name propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C19H25NO2S/c1-6-11-22-18(21)16-15(12(2)23-17(16)20)13-7-9-14(10-8-13)19(3,4)5/h7-10H,6,11,20H2,1-5H3
Standard InChI Key FLMWNSHUNUHIFW-UHFFFAOYSA-N
SMILES CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)(C)C)C)N
Canonical SMILES CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)(C)C)C)N

Introduction

Chemical Structure and Identification

Molecular Structure and Identification Parameters

Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate consists of a thiophene core with four key substituents: an amino group at position 2, a propyl carboxylate (ester) group at position 3, a 4-tert-butylphenyl group at position 4, and a methyl group at position 5. This arrangement creates a molecule with both polar and non-polar regions, contributing to its physicochemical behavior. The compound possesses specific identification parameters that distinguish it from similar thiophene derivatives, as detailed in Table 1.

Table 1: Identification Parameters of Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate

ParameterValueSource
Molecular FormulaC19H25NO2S
Molecular Weight331.48 g/mol
CAS Number904998-63-6
MDL NumberMFCD02090964

The structure of this compound includes several functional groups that can participate in various chemical interactions. The amino group at position 2 can act as a hydrogen bond donor, while the carbonyl oxygen in the ester group can function as a hydrogen bond acceptor. The tert-butylphenyl group contributes hydrophobicity, and the thiophene ring provides a planar, aromatic structure that can engage in π-π interactions with other aromatic systems.

Structural Characteristics and Electronic Properties

The thiophene core of Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate is a five-membered aromatic heterocycle containing a sulfur atom. This heterocyclic structure contributes to the compound's electronic properties, making it potentially useful in various applications. The presence of the amino group at the 2-position likely affects the electron distribution across the thiophene ring, potentially increasing electron density in certain regions of the molecule.

The tert-butylphenyl group at position 4 extends the aromatic system and increases the molecular volume substantially. This bulky substituent may influence the molecule's conformation and its ability to interact with biological targets or other chemical entities. The methyl group at position 5 provides additional steric effects and may influence the reactivity of the thiophene ring.

Physical and Chemical Properties

Physicochemical Properties

Based on its structural features and comparison with similar compounds, several physicochemical properties of Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate can be inferred. While specific experimental data for this exact compound is limited in the available literature, we can extrapolate from related compounds such as 2-Amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxamide and Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate.

The compound is likely to exhibit limited water solubility due to its hydrophobic components, particularly the tert-butylphenyl and propyl groups. It would likely demonstrate better solubility in organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. The presence of the amino group may enhance solubility in slightly acidic conditions through protonation.

Reactivity Profile

Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate contains several functional groups that can participate in various chemical reactions:

  • The primary amino group at position 2 can engage in typical amine reactions including acylation, alkylation, and condensation with aldehydes or ketones.

  • The ester group can undergo hydrolysis, transesterification, and reduction reactions.

  • The thiophene ring can participate in electrophilic aromatic substitution reactions, though the existing substituents would influence regioselectivity and reaction rates.

  • The tert-butylphenyl group may undergo aromatic substitution reactions, with the tert-butyl group providing steric hindrance and electron-donating effects.

These reactive sites make the compound potentially valuable as a building block in organic synthesis, particularly for the preparation of more complex thiophene derivatives with potential applications in medicinal chemistry and materials science.

Comparative Analysis with Structurally Related Compounds

Structural Analogues

To better understand Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate, it is valuable to compare it with structurally related compounds. Table 2 presents a comparison of this compound with several analogues found in the search results.

Table 2: Comparison of Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate with Structural Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceSource
Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylateC19H25NO2S331.48Reference compound
Propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylateC18H23NO2S317.45Lacks 5-methyl group
2-Amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxamideC16H20N2OS288.4Contains carboxamide instead of propyl ester
Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylateC17H21NO2SNot specified in search resultsContains methyl ester instead of propyl ester
Ethyl 2-amino-4-methylthiophene-3-carboxylateC8H11NO2SNot specified in search resultsLacks tert-butylphenyl group and has ethyl ester instead of propyl ester

The primary structural variations among these compounds involve:

  • The presence or absence of the 5-methyl group on the thiophene ring

  • Different ester groups (methyl, ethyl, or propyl)

  • Replacement of the ester with an amide functionality

  • Presence or absence of the 4-tert-butylphenyl substituent

These structural differences would likely result in varying physicochemical properties, potentially affecting solubility, lipophilicity, and binding interactions with biological targets.

Structure-Property Relationships

Examining the structural variations provides insights into potential structure-property relationships for this class of compounds. For instance, the absence of the 5-methyl group in Propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate would likely result in slightly different electronic properties for the thiophene ring. The methyl group, being electron-donating, would increase electron density in the ring when present.

The variation in ester groups (propyl versus methyl or ethyl) affects the lipophilicity of the molecules, with the propyl ester likely conferring greater lipophilicity compared to the methyl or ethyl esters. This may influence membrane permeability if these compounds were to be investigated for biological activity.

The replacement of the ester with an amide group, as in 2-Amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxamide, would significantly alter hydrogen bonding capabilities. The amide can function as both a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets or affecting crystal packing in solid forms.

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